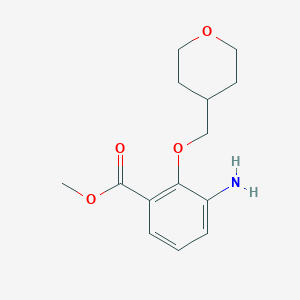

Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Descripción

Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a benzoic acid derivative featuring a methyl ester group, a 3-amino substituent, and a 2-((tetrahydro-2H-pyran-4-yl)methoxy) moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or enzyme inhibitors.

Propiedades

IUPAC Name |

methyl 3-amino-2-(oxan-4-ylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-14(16)11-3-2-4-12(15)13(11)19-9-10-5-7-18-8-6-10/h2-4,10H,5-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEOSPOXRAUWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)OCC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for reduction reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoate core can be reduced to form corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the benzoate core can produce benzyl alcohol derivatives .

Aplicaciones Científicas De Investigación

Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-yl methoxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Several compounds from the evidence share key structural motifs with the target molecule, such as substituted benzoate esters, pyran rings, and amino/alkoxy substituents:

(a) 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a)

- Structure : Features a fused pyran ring system with a benzoyl group and methyl substituent.

- Synthesis: Synthesized via reflux of 4-hydroxy-6-methylpyran-2-one with aminomethyl-propenone derivatives in acetone, yielding 65% product with a melting point of 113°C .

(b) 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)

- Structure : Contains a 4-methoxybenzoyl group instead of the THP-methoxy moiety.

- Synthesis: Derived from 1-(4-methoxyphenyl)-2-aminomethyl-2-propen-1-one hydrochloride, yielding 50% product (m.p. 125°C) .

- Key Differences : The methoxybenzoyl group introduces electron-donating effects, altering reactivity compared to the THP-methoxy group.

(c) Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (I)

- Structure: Substituted with bromo and chloroquinoline groups.

- Key Differences: The chloroquinoline moiety enhances aromatic stacking but reduces solubility compared to the THP group.

Physicochemical Properties

*Estimated based on analogs; †Typical yields for similar synthetic routes .

Spectroscopic and Analytical Data

- NMR : The THP-methoxy group in the target compound would exhibit characteristic δH ~3.5–4.0 ppm (methoxy protons) and δC ~60–70 ppm (ether carbons), similar to THP-containing compounds in and .

- LC-MS: Expected [M+H]<sup>+</sup> ~278.3 (calculated for C15H19NO4), distinct from analogs like ethyl 2-amino-6-pyrazolyl-4H-pyran-3-carboxylate ([M+H]<sup>+</sup> 341.3) .

Crystallographic and Supramolecular Features

- Target Compound: Likely exhibits π–π stacking due to the aromatic benzoate core and hydrogen bonding via the amino group, similar to compound (V) in , which forms sheets via O–H⋯N and π–π interactions .

- Contrast with Analogs: Compounds lacking amino groups (e.g., 8a) rely solely on π–π stacking, while chloroquinoline derivatives () prioritize halogen-based interactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.